![molecular formula C18H17F2N3O2S B2629592 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1251546-48-1](/img/structure/B2629592.png)
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide
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Overview
Description
The compound “2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a difluorophenyl group, an oxoimidazolidinyl group, and a methylthiophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 3,4-difluorophenyl group would contribute to the aromaticity of the molecule, while the 2-oxoimidazolidin-1-yl group would introduce a cyclic structure. The N-(2-(methylthio)phenyl)acetamide group would add another aromatic ring and an amide functionality .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The difluorophenyl group could undergo electrophilic aromatic substitution reactions, while the oxoimidazolidinyl group could participate in nucleophilic reactions . The amide group in the N-(2-(methylthio)phenyl)acetamide moiety could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to have a relatively high molecular weight due to the presence of several heavy atoms . The presence of fluorine atoms could also affect its polarity and lipophilicity .Scientific Research Applications
Molecular Structure and Interactions
The compound N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, closely related to the requested chemical, shows a planar imidazolidine-2,4-dione system, as per NMR studies. The dihedral angles between its various planes suggest significant molecular interactions, which are crucial in understanding its behavior in various applications (Sethusankar et al., 2002).
Antibacterial Activity
Various derivatives of the compound, such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, have been synthesized and evaluated for antibacterial activity against gram-positive and gram-negative bacteria. The study reveals moderate to good activity against these bacteria, providing insight into its potential use in antibacterial applications (Desai et al., 2008).
Antitumor Activity
A series of derivatives, particularly focusing on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and tested against the human breast adenocarcinoma cell line MCF7. Among these derivatives, one specifically showed notable antitumor activity, indicating its potential application in cancer research and treatment (El-Morsy et al., 2017).
Antimicrobial Properties
A study involving the synthesis of novel thiazolidinone and acetidinone derivatives, which are structurally related to the requested compound, has shown promising antimicrobial activity. These compounds have been tested against various microorganisms, indicating their potential use in developing antimicrobial agents (Mistry et al., 2009).
Anti-Inflammatory Activity
Derivatives of the compound, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory activity, suggesting its application in inflammation-related research and therapy (Sunder & Maleraju, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-26-16-5-3-2-4-15(16)21-17(24)11-22-8-9-23(18(22)25)12-6-7-13(19)14(20)10-12/h2-7,10H,8-9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDXXOJHVKJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide |
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